molecular formula C8H8BrNO2 B092686 1-Bromo-2,5-dimethyl-4-nitrobenzene CAS No. 15540-81-5

1-Bromo-2,5-dimethyl-4-nitrobenzene

Cat. No. B092686
CAS RN: 15540-81-5
M. Wt: 230.06 g/mol
InChI Key: LGWQRRHGAQXGGS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethyl-4-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceutical agents, dyes, and electroluminescent materials .

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives typically involves halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, other derivatives, such as 1,2-bis(bromomethyl)-4-fluorobenzene, are synthesized through diazotization and subsequent bromination . These methods indicate that bromo-nitrobenzene compounds can be synthesized through a series of well-established organic reactions, with the potential for high yields and selectivity.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives can be characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, was determined, revealing a 50:50 disorder with another similar compound in the crystal lattice . These findings suggest that the molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene could also be elucidated using similar analytical methods.

Chemical Reactions Analysis

Bromo-nitrobenzene derivatives participate in various chemical reactions. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies demonstrate the potential reactivity of bromo-nitrobenzene derivatives in both electrochemical and radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the compound's reactivity and stability. The electrochemical behavior of these compounds can vary significantly depending on the solvent used, as seen in the different reactivity of the radical anion in ionic liquids compared to conventional solvents . The crystal structure analysis also provides information on the solid-state properties, such as disorder in the crystal lattice .

Scientific Research Applications

Reactivity in Ionic Liquids

1-Bromo-2,5-dimethyl-4-nitrobenzene and its derivatives demonstrate altered reactivity in ionic liquids compared to conventional solvents. For instance, the radical anions of 1-bromo-4-nitrobenzene exhibit unique behavior in room temperature ionic liquids, reacting through a DISP type mechanism, which is different from their reactivity in typical non-aqueous solvents like acetonitrile. This suggests the ionic solvent might promote reactivity by stabilizing the charged products (Ernst et al., 2013).

Intermediate in Medicinal Synthesis

Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, derived from 1-Bromo-2,5-dimethyl-4-nitrobenzene, serve as intermediates in the synthesis of medications, notably dofetilide, which is used to treat arrhythmia. The synthesis methods and conditions for these intermediates have been optimized to enhance yield and efficiency, highlighting the chemical's role in pharmaceutical manufacturing (Zhai Guang-xin, 2006).

Polymer Solar Cells Enhancement

1-Bromo-4-Nitrobenzene (a derivative) has been utilized in polymer solar cells (PSCs). When introduced to the poly(3-hexylthiophene)/[6,6]-phenyl-C61-butyric acid methyl ester (P3HT/PCBM) active layer of PSCs, it significantly improved the device performance. The addition of this compound enhanced excitonic recombination and dissociation at the donor–acceptor interface, leading to a substantial increase in power conversion efficiency. This highlights its potential use in improving solar cell technologies (Fu et al., 2015).

Enhancement of Mesogenic Properties

1-Bromo-2,5-dimethyl-4-nitrobenzene derivatives have been used in the synthesis of liquid crystals. The reaction of pseudo‐glucal with derivatives of 1-bromo-2,5-dimethyl-4-nitrobenzene, in the presence of catalytic amounts of NiCl2(dppe), produced beta‐C‐aryl glycosides, which are precursors for chiral liquid crystals. This showcases the compound's application in the development of new materials with specific mesogenic (liquid crystal phase-inducing) properties (Bertini et al., 2003).

Safety And Hazards

1-Bromo-2,5-dimethyl-4-nitrobenzene is classified as acutely toxic if swallowed. It is advised to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound. Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

The future directions for 1-Bromo-2,5-dimethyl-4-nitrobenzene could involve further exploration of its potential applications in various chemical reactions. For instance, its use in palladium-mediated Ullmann cross-coupling reactions could be further investigated .

properties

IUPAC Name

1-bromo-2,5-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQRRHGAQXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356534
Record name 1-bromo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-dimethyl-4-nitrobenzene

CAS RN

15540-81-5
Record name 1-bromo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

740 g of bromo-p-xylene were initially introduced in acetic anhydride (ice-bath cooling) and nitrating acid (prepared from 400 ml of fuming nitric acid and 480 ml of concentrated sulfuric acid) was slowly added dropwise. During the addition, it was ensured that the internal temperature remained between 22° C.-25° C. When the addition was complete (duration about 5 hours), the ice bath was removed, and the mixture was stirred at RT for about a further 1 hour.
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Two

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